N-[2-(piperazin-1-yl)ethyl]benzenesulfonamide dihydrochloride
Description
Properties
IUPAC Name |
N-(2-piperazin-1-ylethyl)benzenesulfonamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S.2ClH/c16-18(17,12-4-2-1-3-5-12)14-8-11-15-9-6-13-7-10-15;;/h1-5,13-14H,6-11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTPXPNLRZZXGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCNS(=O)(=O)C2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(piperazin-1-yl)ethyl]benzenesulfonamide dihydrochloride typically involves the reaction of 2-(piperazin-1-yl
Biological Activity
N-[2-(piperazin-1-yl)ethyl]benzenesulfonamide dihydrochloride is a sulfonamide compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring attached to an ethyl group and a benzenesulfonamide moiety , contributing to its unique chemical reactivity. Its molecular formula is , indicating the presence of two hydrochloride ions in its dihydrochloride form. This structure allows for interactions with various biological targets.
This compound primarily exerts its biological effects through:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, including carbonic anhydrases (CAs), which play crucial roles in physiological processes such as respiration and acid-base balance. Inhibition of CAs has implications for treating conditions like glaucoma and edema .
- Receptor Binding : It interacts with various receptors, potentially influencing neurotransmitter systems. For instance, derivatives of piperazine compounds have shown promise in modulating muscarinic receptors, which are implicated in cognitive functions and neurodegenerative diseases .
Antimicrobial Activity
Research indicates that this compound demonstrates antimicrobial properties. Sulfonamides, in general, are known for their antibacterial effects due to their structural similarity to para-aminobenzoic acid (PABA), which is essential for bacterial growth .
Anticancer Potential
Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines, suggesting that this compound may also possess cytotoxic effects against certain tumors .
Case Studies and Research Findings
- Inhibition of Carbonic Anhydrases :
- Neuroprotective Effects :
- Antiviral Activity :
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N-(2-aminoethyl)morpholine | Morpholine-based | Limited antibacterial activity |
| N-(2-piperazin-1-ylethyl)benzenesulfonamide | Benzene sulfonamide | Antimicrobial and anticancer properties |
| JC121 (sulfonamide analogue) | Sulfonamide-based | NLRP3 inflammasome inhibitor |
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have highlighted the potential of piperazine-based compounds, including N-[2-(piperazin-1-yl)ethyl]benzenesulfonamide dihydrochloride, as anticancer agents. For instance, a study investigated the compound's ability to inhibit the S100A2–p53 protein–protein interaction, which is crucial in cancer progression. The compound was tested against multiple human cancer cell lines, including pancreatic cancer cells, showing promising growth inhibition rates. Modifications to the compound's structure enhanced its cytotoxicity, indicating that further optimization could lead to more effective anticancer therapies .
2. Gene Silencing Applications
The compound has also been explored in the context of gene silencing technologies. By conjugating with small interfering RNA (siRNA), piperazine derivatives have been utilized to enhance cellular uptake and protect siRNA from degradation. This application is particularly significant in gene therapy approaches aimed at treating genetic disorders and cancers .
Enzyme Inhibition
1. Carbonic Anhydrase Inhibition
This compound has been studied for its inhibitory effects on carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including respiration and acid-base balance. Selective inhibition of specific CA isoforms has been linked to inducing apoptosis in cancer cells. The compound demonstrated nanomolar range inhibition against CAs IX and XII, making it a candidate for further development as an anticancer agent .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Efficacy
In a focused library screening, compounds similar to this compound were synthesized and tested against various human cancer cell lines. The results indicated that modifications to the sulfonamide moiety significantly enhanced cytotoxic activity, particularly against drug-resistant pancreatic cancer cells .
Case Study 2: Gene Therapy Applications
A study demonstrated that piperazine-based compounds could effectively encapsulate siRNA molecules, leading to improved delivery efficiency in vitro. The introduction of positively charged functionalities facilitated better interaction with negatively charged nucleic acids, showcasing the potential for therapeutic applications in genetic diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfonamide Derivatives
a) N-[2-(Piperazin-1-yl)ethyl]methanesulfonamide Dihydrochloride
- Molecular Formula : C₉H₂₁Cl₂N₃O₂S
- Molecular Weight : 306.25 g/mol
- Key Difference : Replaces the benzenesulfonamide group with a methanesulfonamide moiety.
- Implications :
b) 2-(Piperazin-1-yl)benzene-1-sulfonamide Dihydrochloride (CAS: 1989659-95-1)
- Molecular Formula : C₁₀H₁₅Cl₂N₃O₂S
- Molecular Weight : 324.22 g/mol
- Key Difference : The sulfonamide group is directly attached to the benzene ring without an ethyl spacer.
- Implications :
Piperazine-Ethylamine Derivatives with Heterocyclic Modifications
Compounds such as LP, 2HP, and DHP (synthesized via reactions of 2-(piperazin-1-yl)ethanamine with ketones) share the piperazine-ethylamine backbone but feature imino groups substituted with pyridinyl, phenolic, or dihydroxybenzene moieties :
N-[2-(Piperazin-1-yl)ethyl]benzenesulfonamide dihydrochloride lacks these heterocyclic substituents, making it less suited for redox or metal-binding applications but more stable under physiological conditions.
Therapeutic Target-Specific Analogues
a) Ferrostatins (e.g., 3-(Benzylamino)-4-(cyclohexylamino)-N-(2-(piperazin-1-yl)ethyl)benzenesulfonamide)
- Structure: Features additional benzyl and cyclohexylamino groups on the benzene ring.
- Application : Inhibits ferroptosis (iron-dependent cell death) by targeting lipid peroxidation pathways .
- Comparison : The dihydrochloride salt of the queried compound lacks these bulky substituents, likely reducing its efficacy in ferroptosis inhibition but improving synthetic accessibility .
b) Quetiapine-Related Impurities
- Example : Impurity B(EP): 11-(Piperazin-1-yl)dibenzo[b,f][1,4]thiazepine Dihydrochloride
- Structure : Incorporates a dibenzothiazepine ring system.
- Application : Antipsychotic activity via dopamine and serotonin receptor modulation .
- Comparison : The absence of a fused aromatic system in the queried compound limits CNS activity but may favor peripheral target selectivity .
Physicochemical and Pharmacokinetic Profiles
| Parameter | This compound | Methanesulfonamide Analog | 2-(Piperazin-1-yl)benzene-1-sulfonamide Dihydrochloride |
|---|---|---|---|
| Molecular Weight | 342.29 g/mol | 306.25 g/mol | 324.22 g/mol |
| LogP (Predicted) | ~1.2 (moderate lipophilicity) | ~0.8 | ~1.0 |
| Aqueous Solubility | High (due to dihydrochloride salt) | Very high | Moderate |
| Synthetic Complexity | Intermediate | Low | High (due to positional isomerism) |
Research Implications and Gaps
- Structural Insights : The ethyl spacer in this compound balances flexibility and rigidity, making it a versatile scaffold for further derivatization .
- Pharmacological Data: Evidence lacks direct activity data for this compound.
- Future Directions: Comparative studies on piperazine sulfonamide derivatives should explore substituent effects on beta-adrenoceptor selectivity (as seen in beta-3 agonist research ) and pharmacokinetic optimization.
Q & A
Basic: What are the common synthetic routes for N-[2-(piperazin-1-yl)ethyl]benzenesulfonamide dihydrochloride?
The synthesis typically involves reacting benzenesulfonyl chloride with a piperazine-containing amine under controlled conditions. Key steps include:
- Amine-sulfonyl coupling : Reacting 2-(piperazin-1-yl)ethylamine with benzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to prevent side reactions .
- Purification : Column chromatography or recrystallization to isolate the product, followed by dihydrochloride salt formation using HCl gas or concentrated HCl in ethanol .
- Validation : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% required for pharmacological studies) .
Advanced: How can researchers optimize synthetic yields while minimizing piperazine ring degradation?
Piperazine derivatives are prone to oxidation or ring-opening under harsh conditions. Optimization strategies include:
- Temperature control : Maintaining reaction temperatures below 40°C to prevent thermal degradation .
- Protecting groups : Temporarily masking the piperazine nitrogen with tert-butoxycarbonyl (Boc) groups during sulfonylation, followed by acidic deprotection .
- Catalytic additives : Using scavengers like triethylamine to neutralize HCl byproducts, reducing acid-induced decomposition .
- Real-time monitoring : Employing in-situ FTIR or HPLC to track reaction progress and terminate before side reactions dominate .
Basic: What analytical techniques are used to characterize this compound?
Standard methods include:
- NMR spectroscopy : H and C NMR confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH signals) and sulfonamide linkage (δ 7.5–8.0 ppm for aromatic protons) .
- Mass spectrometry : Electrospray Ionization (ESI-MS) verifies the molecular ion peak (e.g., [M+H] at m/z 342.1) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and quantify impurities .
Advanced: How can conflicting biological activity data (e.g., CNS vs. peripheral effects) be resolved?
Contradictory results often arise from differential target engagement or assay conditions. Methodological approaches include:
- Target profiling : Screen against a panel of receptors (e.g., serotonin, dopamine transporters) using radioligand binding assays to identify off-target interactions .
- Pharmacokinetic studies : Measure blood-brain barrier (BBB) penetration via in vitro models (e.g., PAMPA-BBB) or in vivo microdialysis to clarify CNS activity .
- Metabolite analysis : Use LC-MS/MS to detect active metabolites that may contribute to peripheral effects .
Basic: What are the recommended safety protocols for handling this compound?
Safety data indicate acute toxicity (oral LD ~300 mg/kg in rodents). Precautions include:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced: How can structural modifications reduce hepatotoxicity observed in preclinical studies?
Hepatotoxicity may stem from reactive metabolite formation. Mitigation strategies:
- Metabolic soft spots : Introduce electron-withdrawing groups (e.g., –CF) on the benzene ring to block cytochrome P450-mediated oxidation .
- Prodrug design : Mask the sulfonamide group with ester linkages, which hydrolyze in vivo to release the active compound .
- In vitro screening : Use HepG2 cell assays to monitor cytotoxicity and prioritize analogs with >80% cell viability at 10 µM .
Basic: What in vitro assays are suitable for initial biological activity screening?
- Enzyme inhibition : Test against carbonic anhydrase or serotonin reuptake transporters via fluorometric assays .
- Cell viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
- Membrane permeability : Caco-2 cell monolayers predict oral bioavailability .
Advanced: How does the piperazine-ethyl spacer influence target binding affinity?
The spacer’s length and flexibility modulate receptor interactions:
- Molecular docking : Simulations show the ethyl chain enables optimal hydrogen bonding with kinase active sites (e.g., EGFR) .
- Structure-activity relationship (SAR) : Shortening the spacer reduces affinity by 10-fold, while elongation introduces steric hindrance .
- Comparative studies : Analogues with rigid spacers (e.g., cyclohexyl) exhibit lower solubility but higher selectivity .
Basic: How is stability assessed under varying pH and temperature conditions?
- Forced degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and HO (oxidative) at 40°C for 24 hours.
- HPLC monitoring : Quantify degradation products; acceptable stability is <5% degradation after 24 hours .
Advanced: What computational tools can predict interactions with novel biological targets?
- Molecular dynamics (MD) : Simulate binding to ATP-binding cassettes (ABC transporters) using GROMACS .
- Pharmacophore modeling : Identify critical features (e.g., sulfonamide as a hydrogen bond acceptor) for kinase inhibition .
- Machine learning : Train models on ChEMBL data to prioritize analogs with predicted IC < 1 µM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
